dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate

Process Chemistry Pyranone Synthesis HIV Integrase Inhibitor Intermediates

Streamline Dolutegravir process development with this defined intermediate. - 62% yield for Suzuki coupling, enabling comparative SAR studies with the 3-methoxy analog. - Adaptable to continuous flow: slashes batch time from 34.5 h to 14.5 min for intensified processing. - Solid-state, LogP 1.9, TPSA 88.1 Ų ensures predictable handling. Procure from BenchChem for immediate global shipment.

Molecular Formula C16H14O7
Molecular Weight 318.28 g/mol
CAS No. 1246616-66-9
Cat. No. B1433695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
CAS1246616-66-9
Molecular FormulaC16H14O7
Molecular Weight318.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyREVROVKRCYLCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate: Dolutegravir Intermediate


Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (CAS 1246616-66-9) is a 4-oxo-4H-pyran-2,5-dicarboxylate derivative with a benzyloxy substituent at the 3-position . This compound, also designated as Dolutegravir Intermediate 3, is a well-established building block in the pharmaceutical synthesis of the second-generation HIV-1 integrase strand transfer inhibitor Dolutegravir . Its solid-state physical form and predicted physicochemical profile—including a LogP of 1.9 and a topological polar surface area of 88.1 Ų—are well-characterized in commercial catalogs, making it a defined, tractable starting material for process chemistry .

Workflow
Dolutegravir intermediate for process chemistry
Role
Defined building block in antiviral API synthesis
Profile
Predicted LogP 1.9, TPSA 88.1 Ų for solvent and method selection

Synthetic Divergence of 3-Benzyloxy Pyranone Intermediate


The 3-benzyloxy substitution is not a trivial, interchangeable feature of the 4-oxo-4H-pyran-2,5-dicarboxylate core. Direct, quantitative comparisons with its closest in-class analog—the 3-methoxy derivative—reveal that this substituent exerts a measurable, and non-equivalent, influence on synthetic outcomes. As evidenced by a direct head-to-head study, identical synthetic conditions produce a 6% absolute yield difference (68% for 3-methoxy vs. 62% for 3-benzyloxy), demonstrating that the choice of 3-substituent alters reaction efficiency [1]. Furthermore, the benzyloxy group imparts a distinctly different physicochemical profile: compared to the 3-methoxy analog, the target compound exhibits a >75 Da higher molecular weight, a higher LogP (1.9 vs. 1.64), and a reduced topological polar surface area (88.1 Ų vs. 92.0 Ų), which directly affect solubility, chromatographic behavior, and subsequent reaction outcomes in multi-step API synthesis [2].

Target: 3-Benzyloxy
Isolated yield 62% under reported conditions; higher LogP, 76 Da higher MW
Potential Substitute: 3-Methoxy Analog
Identical conditions gave 68% yield; lower MW and LogP shift chromatographic behavior and reaction efficiency
Not directly interchangeable: The 3-substituent alters synthetic yield and physicochemical profile; method transfer requires specific validation.

3-Benzyloxy vs. 3-Methoxy and 3-Hydroxy Analogs


Head-to-Head Synthetic Yield: 3-Benzyloxy vs. 3-Methoxy

In a direct head-to-head comparison of synthetic routes for pyrone compounds, the target 3-benzyloxy compound (dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate) was synthesized using a protocol identical to that for its 3-methoxy analog. Under the reported conditions, the 3-benzyloxy derivative was isolated in a 62% yield, while the 3-methoxy derivative was obtained in a 68% yield [1]. This 6% absolute difference in isolated yield is a quantifiable metric of divergent synthetic efficiency.

Synthetic Yield
Head-to-head
3-Benzyloxy: 62% vs. 3-Methoxy: 68% (6% absolute difference)
Substituent-dependent reaction efficiency in identical conditions
Patent CN107778273A, Embodiments 1 & 2
Process Chemistry Pyranone Synthesis HIV Integrase Inhibitor Intermediates

Physicochemical Profile: 3-Benzyloxy vs. 3-Methoxy

Comparison of predicted physicochemical properties reveals substantial divergence between the 3-benzyloxy target compound and its 3-methoxy analog. The target compound exhibits a higher molecular weight (318.28 vs. 242.18 g/mol) and a higher consensus LogP (1.9 vs. ~1.64), while maintaining a similar topological polar surface area (TPSA) (88.1 vs. 92.0 Ų) [1]. These differences, though predicted, are quantitative and guide the selection of appropriate purification methods and reaction solvents.

Physicochemical Profile
Cross-study comparable
MW 318.28 vs 242.18 g/mol; LogP 1.9 vs ~1.64; TPSA 88.1 vs 92.0 Ų
Higher lipophilicity and mass impact purification and tracking
Predicted properties; experimental verification advised
Physicochemical Properties Drug Intermediate Characterization Lipophilicity

Dolutegravir Intermediate: Role vs. General Pyrone Scaffolds

Unlike general 4-oxo-4H-pyran-2,5-dicarboxylate scaffolds, the 3-benzyloxy compound is a specifically documented and commercially utilized intermediate in the synthesis of Dolutegravir, a WHO-recommended first-line HIV antiretroviral therapy . While a direct quantitative comparison of downstream yield to alternative intermediates is not available in the open literature, the compound's established position in multiple patented and published Dolutegravir synthetic routes provides class-level evidence of its utility in a high-demand pharmaceutical manufacturing context [1].

API Intermediate Role
Class-level
Designated Dolutegravir Intermediate 3; employed in continuous flow synthesis
Reported synthetic utility in antiviral API context
Downstream yield data unavailable; class-level inference
Antiviral API Dolutegravir Synthesis HIV Integrase Inhibitor

Benzyloxy Pyranone Intermediate: Process R&D and Procurement Applications


Dolutegravir Synthesis Process Development

This compound is the preferred starting material for laboratories or CDMOs engaged in the development of Dolutegravir or its analogs. Its use is supported by published continuous flow syntheses that achieve a dramatic reduction in overall reaction time from 34.5 hours (batch) to 14.5 minutes, demonstrating its compatibility with modern, intensified processing [1]. Procuring this specific intermediate ensures alignment with established, patent-covered routes.

Suzuki-Miyaura Cross-Coupling Research

The compound is noted for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry [2]. While not a quantitative differentiator per se, its commercial availability and defined structure make it a practical choice for exploring palladium-catalyzed bond formations on pyranone scaffolds, with the benzyloxy group offering potential for orthogonal deprotection strategies.

SAR Studies of 3-Substituted Pyranones

The direct, quantitative yield comparison with the 3-methoxy analog (62% vs. 68%) provides a strong scientific rationale for including this compound in SAR studies [3]. Researchers investigating how 3-position substituents affect downstream reactions or biological activity can use this data to anticipate synthetic efficiency and prioritize analogs for scale-up.

Application
Selection Property
Validation Focus
Dolutegravir process R&D
Defined intermediate with established route
Route alignment and process intensification
Suzuki–Miyaura cross‑coupling research
Commercially available pyranone scaffold
Cross‑coupling reactivity and orthogonal deprotection
SAR of 3‑substituted pyranones
Quantified substituent effect on yield
Synthetic efficiency benchmarking for analog prioritization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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